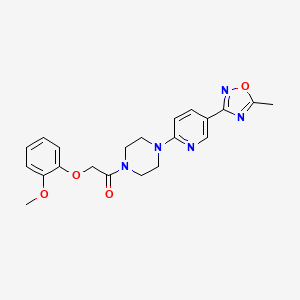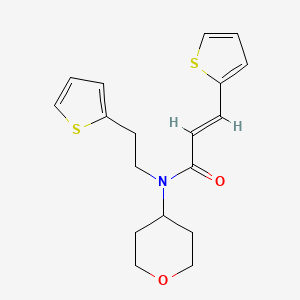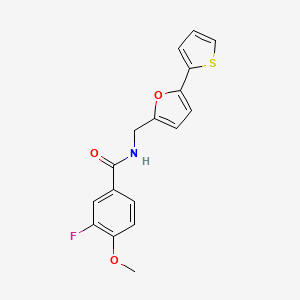
2-(3,6-Dichloropyridine-2-carbonyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
カタログ番号 B2970132
CAS番号:
1118807-03-6
分子量: 443.32
InChIキー: MIROARLMPSCCBE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This compound is used in the synthesis of various novel compounds. For instance, it was utilized to synthesize 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds.Molecular Structure Analysis
The molecular formula of “3,6-Dichloropyridine-2-carbonyl chloride” is C6H2Cl3NO . Its molecular weight is 210.40 g/mol .Chemical Reactions Analysis
In the field of organometallic chemistry, this compound has been used in forming organopalladium (II) complexes. These complexes have been shown to catalyze cross-coupling reactions.Physical And Chemical Properties Analysis
The boiling point of “3,6-Dichloropyridine-2-carbonyl chloride” is 100–104 °C (0.1 mm Hg) . It’s stored at ambient temperature .作用機序
While the specific mechanism of action for “2-(3,6-Dichloropyridine-2-carbonyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline” is not available, “3,6-Dichloropyridine-2-carbonyl chloride” has been used in a variety of biochemical and physiological studies.
Safety and Hazards
特性
IUPAC Name |
(3,6-dichloropyridin-2-yl)-(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O3/c1-29-18-12-15-10-11-27(23(28)21-17(24)8-9-20(25)26-21)22(14-6-4-3-5-7-14)16(15)13-19(18)30-2/h3-9,12-13,22H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIROARLMPSCCBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=C(C=CC(=N3)Cl)Cl)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,6-Dichloropyridine-2-carbonyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Ethyl 4-fluoropicolinate
1214376-12-1



![(3-(dimethylamino)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2970051.png)



![3-amino-N-(4-methoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2970059.png)

![ethyl 3-carbamoyl-2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2970061.png)
![6-(3-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2970062.png)
![3-Methoxy-4-{3-oxo-3-[2-(trifluoromethyl)pyrrolidin-1-yl]propoxy}benzaldehyde](/img/structure/B2970066.png)

![2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2970070.png)
![N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}-4-methylbenzenesulfonamide](/img/structure/B2970071.png)